molecular formula C17H16N2O2 B2998856 1-(3-Methylbenzoyl)indoline-2-carboxamide CAS No. 1101188-66-2

1-(3-Methylbenzoyl)indoline-2-carboxamide

Cat. No.: B2998856
CAS No.: 1101188-66-2
M. Wt: 280.327
InChI Key: GLUBPPGWXXJBOQ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)indoline-2-carboxamide is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol . It is part of the indoline-2-carboxamide class of compounds, which have been identified as a promising scaffold in medicinal chemistry research due to their potent biological activities. This scaffold has been explored extensively for its antitrypanosomal properties. Research indicates that indoline-2-carboxamides can act as inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT, or sleeping sickness) . These compounds have demonstrated excellent pharmacokinetic properties and the ability to achieve full cures in a stage 1 mouse model of HAT, showing potential for central nervous system (CNS) penetration necessary for treating the second stage of the disease . The activity of this compound class is highly stereospecific, with the (R)-enantiomer typically showing significantly greater potency than the (S)-enantiomer . Beyond parasitic infections, structurally similar indole-2-carboxamides have shown high potency against various mycobacterial species, including Mycobacterium tuberculosis , by inhibiting the essential transporter MmpL3 . This mechanism disrupts the translocation of mycolic acids to the cell envelope, a process critical for bacterial survival . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBPPGWXXJBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)indoline-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: N-alkylated indoline derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the indoline core significantly influence molecular weight, solubility, and pharmacokinetics. Key analogs from the evidence include:

Compound Name Acyl Group Amide Substituent Molecular Formula Molecular Weight (g/mol) LCMS tR (min) Yield (%)
N-Butyl-1-(2-(4-chlorophenoxy)acetyl)indoline-2-carboxamide (50) 2-(4-chlorophenoxy)acetyl Butyl C21H22ClN2O3 385.87 4.26 55
1-(2-(4-Chlorophenoxy)acetyl)-N-cyclopropylindoline-2-carboxamide (51) 2-(4-chlorophenoxy)acetyl Cyclopropyl C20H18ClN2O3 369.83 4.26 59
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide 2-((difluoromethyl)sulfonyl)benzoyl None (primary amide) C17H14F2N2O4S 380.4 N/A N/A
  • Acyl Group Impact: The 3-methylbenzoyl group in the target compound is expected to increase lipophilicity compared to the phenoxyacetyl groups in compounds 50–52 . This modification may improve blood-brain barrier penetration, a critical feature for central nervous system-targeted therapies .
  • Amide Substituent Impact: Bulky alkyl groups (e.g., butyl in compound 50) increase molecular weight and may reduce solubility, as reflected in longer LCMS retention times (tR = 4.26 min) .

Key Differentiators from Heterocyclic Analogs

  • Indole vs. Indoline : Unlike indole-2-carboxamides (e.g., ), indoline derivatives are partially saturated, reducing aromaticity and increasing conformational flexibility, which may enhance target binding .
  • Benzimidazole Derivatives : Compounds like N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide () exhibit distinct electronic profiles due to the benzimidazole moiety, highlighting the uniqueness of indoline-2-carboxamides in targeting specific enzymes.

Biological Activity

1-(3-Methylbenzoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This compound features a methyl-substituted benzoyl group and an indoline ring with a carboxamide functional group, which contribute to its potential therapeutic properties.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N2O2
  • Molecular Weight : 269.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Apoptosis Induction : It promotes programmed cell death in cancerous cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound can induce G1 phase cell cycle arrest, preventing cancer cells from dividing and proliferating.
  • Inhibition of Metastasis : It appears to inhibit the migration and invasion of cancer cells, potentially reducing metastasis.

This compound interacts with various cellular targets, including:

  • Enzymes : It forms hydrogen bonds with target enzymes, disrupting their normal functions.
  • Receptors : The compound binds to specific receptors, influencing signaling pathways involved in cell survival and proliferation.

Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntimicrobialEffective against S. aureus and E. coliDisruption of cell wall synthesis
AnticancerInduces apoptosis, causes cell cycle arrestActivation of caspases, alteration of signaling
Inhibition of MetastasisReduces migration and invasionInterference with cellular adhesion molecules

Case Studies

A recent study published in the Journal of Medicinal Chemistry investigated the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Another case study focused on the antimicrobial efficacy of the compound against clinical isolates of multidrug-resistant bacteria. The findings revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylbenzoyl)indoline-2-carboxamide, and what intermediates are critical?

  • The synthesis typically involves multi-step reactions, including:

  • Cyclization to form the indoline core using pyridine derivatives and alkynes (e.g., via Curtius rearrangement or cycloaddition) .
  • Coupling reactions with 3-methylbenzoyl groups using reagents like (4-(2-aminoethyl)phenyl)(phenyl)methanone under anhydrous conditions .
  • Carboxamide formation via activation of carboxylic acids (e.g., ethyl esters) with coupling agents like HATU or EDC .
    • Key intermediates include ethyl indoline-2-carboxylate derivatives and protected amines (e.g., Boc groups) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • 1H/13C NMR : For structural confirmation. Example: Aromatic protons appear at δ 7.2–7.4 ppm, while the methylbenzoyl group shows distinct singlet peaks near δ 2.4 ppm .
  • FT-IR : Amide C=O stretches (~1650 cm⁻¹) and indoline N-H bends (~3400 cm⁻¹) .
  • Mass spectrometry (ESI/MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.2) .
  • Elemental analysis : Validates purity (>97% by HPLC) .

Q. How is crystallographic data utilized to confirm the compound’s structure?

  • X-ray diffraction with SHELXL refinement (via SHELX programs) resolves bond lengths, angles, and torsion angles. For example, the indoline-carboxamide bond length is typically ~1.35 Å .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent choice : Anhydrous DMF or THF minimizes side reactions .
  • Catalysts : K₂CO₃ or NaOAc accelerates coupling reactions .
  • Purification : Column chromatography (hexane:EtOAc gradients) or recrystallization (DMF/acetic acid) improves purity .
  • Example: Ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate achieved 78% yield using these parameters .

Q. How should researchers address contradictory biological activity data across studies?

  • Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Assay triangulation : Combine enzyme inhibition, cell viability (MTT), and in vivo models to cross-verify results .
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzoyl groups) to isolate pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Docking studies : Use the canonical SMILES string (e.g., CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N) in AutoDock or Schrödinger to model binding to kinases or GPCRs .
  • MD simulations : Analyze stability of hydrogen bonds between the carboxamide group and target active sites .

Q. How can regioselectivity challenges in substitutions be mitigated?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro) on the indoline core to guide electrophilic aromatic substitution .
  • Temperature control : Refluxing in acetic acid (100°C, 3–5 h) enhances selectivity for 3-position substitutions .

Methodological Considerations

  • Handling air-sensitive intermediates : Conduct reactions under nitrogen/argon and use Schlenk lines for moisture-sensitive steps .
  • Data validation : Employ member checking and triangulation (e.g., NMR + HPLC + bioassay) to ensure reproducibility .

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